molecular formula C9H6ClNO2S B1456386 Methyl 2-chloro-1,3-benzothiazole-5-carboxylate CAS No. 90225-03-9

Methyl 2-chloro-1,3-benzothiazole-5-carboxylate

Cat. No.: B1456386
CAS No.: 90225-03-9
M. Wt: 227.67 g/mol
InChI Key: BYLOHEPCHOXXGW-UHFFFAOYSA-N
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Description

Methyl 2-chloro-1,3-benzothiazole-5-carboxylate is a high-value chemical scaffold for antimicrobial and anticancer research. The benzothiazole core is a privileged structure in medicinal chemistry, present in several FDA-approved drugs and numerous experimental compounds . This particular ester derivative is a versatile synthetic intermediate; the methyl ester and 2-chloro substituents are excellent handles for further functionalization via cross-coupling and nucleophilic substitution reactions to create novel molecular hybrids . Researchers utilize this compound to develop new agents targeting drug-resistant bacteria. Benzothiazole hybrids have demonstrated potent activity against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) by targeting essential bacterial proteins such as FtsZ, which plays a critical role in cell division . The structural motif is also highly relevant in oncology research. Substituted 2-arylbenzothiazoles have shown remarkable, selective antitumor activity against specific cancer cell lines, making the 2-position of the benzothiazole ring a key site for structural optimization to enhance potency and selectivity . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

methyl 2-chloro-1,3-benzothiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLOHEPCHOXXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90225-03-9
Record name methyl 2-chloro-1,3-benzothiazole-5-carboxylate
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Preparation Methods

Chlorination of 1,3-Benzothiazole Precursors

A common approach involves starting from 1,3-benzothiazole derivatives bearing a methyl carboxylate group at the 5-position, followed by selective chlorination at the 2-position. Chlorinating agents such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or sulfuryl chloride (SO₂Cl₂) are employed under controlled conditions.

  • Reaction conditions : Typically performed in inert solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to 80°C.
  • Selectivity : Lewis acid catalysts (e.g., ZnCl₂) may be used to enhance regioselectivity and yield.
  • Purification : Crystallization or chromatographic techniques are applied to isolate high-purity products.

Cyclization Strategies from Substituted Precursors

Another method involves the cyclization of appropriately substituted aniline or thiourea derivatives to form the benzothiazole ring with the desired substituents.

  • For example, 2-amino-5-carboxylate-substituted anilines can be reacted with sulfur-containing reagents (e.g., ammonium thiocyanate) under oxidative conditions to form the benzothiazole core.
  • Subsequent chlorination at the 2-position completes the synthesis.

Multi-Step Synthesis via Intermediate Formation

Some synthetic pathways proceed through intermediates such as 2-amino-6-thiocyanatobenzothiazole derivatives, which upon reaction with chlorinating agents like chloroacetyl chloride, yield chlorinated benzothiazole carboxylates.

Detailed Reaction Scheme Example

Step Reactants & Conditions Product / Intermediate Notes
1 2-Amino-5-methylbenzoic acid + ammonium thiocyanate + bromine in acetic acid 2-Amino-6-thiocyanatobenzothiazole derivative Formation of benzothiazole core
2 Intermediate + chloroacetyl chloride 2-Chloro-N-(6-thiocyanatobenzothiazol-2-yl)acetamide Introduction of chloro substituent
3 Hydrolysis and esterification (methanol, acid catalyst) This compound Final methyl ester product

This approach allows stepwise functionalization with control over substitution patterns.

Reaction Conditions and Optimization Parameters

Parameter Typical Range/Conditions Impact on Synthesis
Solvent Dichloromethane, THF, ethanol Influences solubility and reaction rate
Temperature −40°C to 80°C Controls selectivity; lower temps reduce side reactions
Chlorinating agent PCl₅, SOCl₂, sulfuryl chloride Determines chlorination efficiency and purity
Catalyst ZnCl₂, Lewis acids Enhances regioselectivity and yield
Reaction time 1–24 hours Longer times may increase yield but risk impurities
Oxidizing agent Peroxides, quinones (in some protocols) Facilitates ring closure or oxidation steps

Strict temperature control and stoichiometric balance of chlorinating agents are critical to avoid over-chlorination or decomposition.

Purification and Characterization

  • Crystallization : Used to obtain high-purity crystalline this compound.
  • Chromatography : Flash column chromatography or preparative HPLC for purification.
  • Analytical techniques : NMR (¹H and ¹³C), mass spectrometry, and X-ray crystallography confirm structure and purity.

Comparative Data Table of Preparation Methods

Methodology Starting Material Key Reagents Yield (%) Purity (%) Advantages Limitations
Direct chlorination of benzothiazole ester Methyl 1,3-benzothiazole-5-carboxylate PCl₅, SOCl₂, ZnCl₂ catalyst 70–85 >95 Straightforward, scalable Requires careful temp control
Cyclization from substituted aniline 2-Amino-5-methylbenzoic acid Ammonium thiocyanate, Br₂ 60–75 90–95 Good regioselectivity Multi-step, longer synthesis
Intermediate route via thiocyanato derivative 2-Amino-6-thiocyanatobenzothiazole Chloroacetyl chloride 65–80 >95 High purity achievable Requires intermediate isolation

Research Findings and Advances

Recent literature emphasizes:

  • Use of greener solvents and milder chlorinating agents to reduce environmental impact.
  • One-pot multicomponent reactions to streamline synthesis and improve atom economy.
  • Microwave-assisted synthesis to reduce reaction times and improve yields.
  • Enhanced purification techniques such as crystallization under controlled conditions to improve product purity and stability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-1,3-benzothiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including methyl 2-chloro-1,3-benzothiazole-5-carboxylate, as antimicrobial agents. Research indicates that these compounds exhibit varying degrees of activity against bacteria and fungi. For instance, a study demonstrated that certain benzothiazole derivatives showed potent activity against Mycobacterium tuberculosis, which is crucial for developing new anti-tubercular drugs .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameMIC (µg/mL)Activity Level
This compound25–50Moderate to High
Compound A15–30High
Compound B50–100Moderate

Mechanism of Action

The mechanism of action for these compounds often involves the inhibition of key enzymes in bacterial cell walls or metabolic pathways. For instance, docking studies have suggested that this compound interacts effectively with target proteins involved in bacterial resistance mechanisms .

Environmental Applications

Pesticide Development

This compound has been investigated for its potential use in developing novel pesticides. Its structural properties allow it to act effectively against various pests while minimizing toxicity to non-target organisms. Research has shown that modifications to the benzothiazole structure can enhance its efficacy and selectivity in pest control applications .

Case Study: Efficacy Against Agricultural Pests

A field study evaluated the effectiveness of this compound in controlling aphid populations on crops. The results indicated a significant reduction in pest numbers compared to untreated controls, demonstrating its potential as an environmentally friendly pesticide alternative.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-1,3-benzothiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between methyl 2-chloro-1,3-benzothiazole-5-carboxylate and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications
This compound (Target) C₉H₆ClNO₂S ~243.67* Cl (2), CO₂Me (5) Electrophilic reactivity, potential agrochemical intermediate
Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylate Varies Varies Aryl (2), CO₂Me (5) Benzoxazole core (O instead of S); lower thermal stability due to oxygen’s electronegativity
Methyl 2-chloro-1,3-oxazole-5-carboxylate C₅H₄ClNO₃ 161.54 Cl (2), CO₂Me (5) Smaller oxazole ring; boiling point: 240.1°C (predicted); stored at -20°C
Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate C₉H₁₂N₂O₂S 212.27 NH₂ (2), CO₂Me (5) Partially saturated ring; amino group enhances nucleophilicity
Ethyl 2-amino-1,3-benzothiazole-5-carboxylate C₁₀H₁₀N₂O₂S 222.27 NH₂ (2), CO₂Et (5) Ethyl ester increases lipophilicity; H-bond donor (1)

*Calculated based on atomic weights.

Key Observations

Heteroatom Influence: The benzothiazole core (with sulfur) in the target compound offers greater stability and aromaticity compared to benzoxazole (oxygen) and oxazole (smaller, non-fused ring) . Sulfur’s polarizability enhances π-electron delocalization, affecting redox properties and binding affinity in biological systems.

Substituent Effects: Chlorine (Target): The electron-withdrawing Cl group facilitates nucleophilic substitution reactions, making the compound a versatile intermediate. In contrast, amino substituents (e.g., ) enable hydrogen bonding and participation in condensation reactions. Ester Groups: Methyl esters (Target, ) are more hydrolytically labile than ethyl esters , influencing drug metabolism and synthesis pathways.

Physical Properties :

  • The target compound’s molecular weight (~243.67) is higher than oxazole analogs (e.g., 161.54 ) due to the fused benzene ring.
  • Boiling points and solubility are influenced by ring size and substituents. For example, the tetrahydro derivative likely exhibits higher solubility in polar solvents due to partial saturation.

Stability and Storage :

  • Methyl 2-chloro-1,3-oxazole-5-carboxylate requires storage at -20°C under inert atmosphere , suggesting higher reactivity or sensitivity compared to benzothiazole derivatives.

Research Implications

  • Pharmaceuticals: The chloro and ester groups in the target compound may serve as handles for derivatization into kinase inhibitors or antimicrobial agents, akin to ethyl 2-amino-1,3-benzothiazole-5-carboxylate’s role in drug discovery .
  • Agrochemicals : Chlorinated benzothiazoles are precursors in herbicide synthesis, leveraging their electrophilic reactivity.
  • Material Science : Differences in aromaticity and electronic properties between benzothiazoles and oxazoles could inform the design of organic semiconductors or ligands.

Biological Activity

Methyl 2-chloro-1,3-benzothiazole-5-carboxylate is a significant compound within the benzothiazole family, notable for its diverse biological activities. This article explores its antimicrobial properties, potential anti-inflammatory effects, and mechanisms of action, supported by relevant data and case studies.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C₉H₈ClN₁O₂S
  • CAS Number: 90225-03-9
  • Structural Features: The compound features a thiazole ring with a chlorine atom at the second position and a carboxylate group at the fifth position, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating potent effects.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus (ATCC 25923)8
Enterococcus faecalis (ATCC 51299)8
Escherichia coli (ATCC 10536)3.12
Pseudomonas aeruginosa (ATCC 10145)3.12
Klebsiella pneumonia (ATCC BAA-2146)3.12

The compound showed maximum potency against both Gram-positive and Gram-negative bacteria, with an MIC value as low as 3.12 μg/mL, indicating its potential as a candidate for developing new antibacterial agents .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This potential is particularly relevant for therapeutic applications in conditions characterized by inflammation. Further research is necessary to elucidate the specific pathways involved in its anti-inflammatory action.

The mechanism of action of this compound involves interactions with biological molecules such as proteins and enzymes. The thiazole ring is known to modulate enzyme activity, potentially inhibiting certain pathways crucial for bacterial survival and proliferation.

Interaction Studies

Studies have shown that this compound interacts effectively with various enzymes, leading to inhibition or modification of biological pathways. Understanding these interactions is essential for evaluating its safety profile and efficacy as a pharmaceutical agent .

Case Studies

A recent study evaluated the antibacterial efficacy of several benzothiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to standard antibiotics like ciprofloxacin, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Multi-drug resistant E. coli .

Q & A

Basic: What are the established synthetic routes for Methyl 2-chloro-1,3-benzothiazole-5-carboxylate?

A common approach involves cyclocondensation of methyl 3-amino-4-hydroxybenzoate with thionyl chloride or phosphorus oxychloride to form the benzothiazole core. The 2-chloro substituent can be introduced via chlorination using reagents like SOCl₂ or PCl₃. For example, analogous procedures for benzoxazole carboxylates (e.g., methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates) involve refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids, followed by purification via recrystallization . Optimization of reaction time (e.g., 15–24 hours) and stoichiometric ratios is critical to minimize side products.

Basic: How can researchers confirm the purity and structural integrity of this compound?

Methodological steps:

  • Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and UV visualization.
  • High-Performance Liquid Chromatography (HPLC): Quantify purity with reverse-phase C18 columns and acetonitrile/water gradients.
  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^{13}C spectra to confirm substituent positions. For example, the 5-carboxylate group typically shows a singlet at δ ~3.9 ppm (OCH₃) and a carbonyl peak at δ ~165–170 ppm in 13C^{13}C NMR .
  • Mass Spectrometry (MS): Validate molecular weight via ESI-MS (expected [M+H]⁺ for C₉H₆ClNO₂S: 228.6).

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or MS data often arise from tautomerism, residual solvents, or regioisomeric impurities. For example:

  • Tautomerism in benzothiazoles: Use variable-temperature NMR to observe dynamic equilibria.
  • Impurity analysis: Employ column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) to isolate regioisomers.
  • X-ray crystallography: Resolve ambiguities by determining the crystal structure (see FAQ 4). In studies of similar compounds, unexpected NOE correlations or coupling constants have been resolved by comparing experimental data with computational models (e.g., DFT) .

Advanced: What strategies are recommended for crystallographic structure validation of this compound?

Key steps:

  • Data collection: Use a single-crystal X-ray diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) to obtain intensity data.
  • Structure solution: Employ direct methods (e.g., SHELXT) for phase determination .
  • Refinement: Refine atomic coordinates and displacement parameters using SHELXL, ensuring R₁ < 0.05 for high-resolution data. Validate geometric parameters (e.g., bond lengths, angles) against the Cambridge Structural Database (CSD).
  • Twinning analysis: For data with merging R > 0.1, use TwinRotMat or PLATON to detect and model twinning .

Advanced: How can researchers design derivatives via substitution reactions at the 2-chloro position?

The 2-chloro group is highly reactive toward nucleophilic substitution. Example protocol:

  • Suzuki coupling: Replace Cl with aryl/heteroaryl groups using Pd(PPh₃)₄ catalyst, K₂CO₃ base, and boronic acids in dioxane/water (e.g., 80°C, 12 hours).
  • Amination: React with amines (e.g., NH₃ in ethanol) to form 2-amino derivatives.
  • Thiol substitution: Use NaSH or thiols in DMF to introduce thiolate groups.
    These methods are analogous to those used in synthesizing triazole-thiazole hybrids, where regioselectivity is controlled by solvent polarity and temperature .

Advanced: What methodologies are recommended for assessing the biological activity of this compound?

Experimental design considerations:

  • Antimicrobial assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination). Use positive controls like ciprofloxacin .
  • Cancer cell line screening: Evaluate cytotoxicity using MTT assays on HeLa or MCF-7 cells. Compare with cisplatin as a reference.
  • Enzyme inhibition studies: Investigate binding to target enzymes (e.g., kinases) via fluorescence polarization or surface plasmon resonance (SPR). Molecular docking (e.g., AutoDock Vina) can predict binding modes to active sites, as demonstrated in benzoxazole-carboxamide studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-chloro-1,3-benzothiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-1,3-benzothiazole-5-carboxylate

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